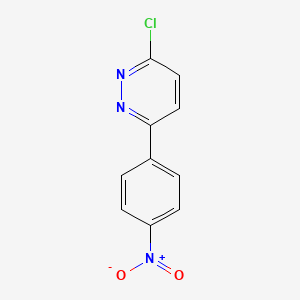

3-Chloro-6-(4-nitrophenyl)pyridazine

説明

Contextualization within Pyridazine (B1198779) Heterocycle Chemistry

The pyridazine ring system is characterized by its unique electronic and physical properties. chemicalbook.com The two adjacent nitrogen atoms create a dipole moment and influence the reactivity of the ring, making it susceptible to nucleophilic substitution, particularly at the halogenated positions. chemicalbook.com The compound 3-Chloro-6-(4-nitrophenyl)pyridazine is a classic example of a disubstituted pyridazine, where the chlorine atom at the 3-position and the 4-nitrophenyl group at the 6-position dictate its chemical behavior.

The chlorine atom at the 3-position is a labile leaving group, making it a key handle for the introduction of a wide range of nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex heterocyclic systems. The 4-nitrophenyl group, with its strong electron-withdrawing nitro functionality, significantly influences the electronic properties of the pyridazine ring and can participate in various chemical transformations.

The general synthetic strategy towards 3-chloro-6-substituted pyridazines often involves the chlorination of the corresponding 6-substituted-pyridazin-3(2H)-one. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃). nih.gov In the case of this compound, the precursor would be 6-(4-nitrophenyl)pyridazin-3(2H)-one.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 99708-47-1 |

| Molecular Formula | C₁₀H₆ClN₃O₂ |

| Molecular Weight | 235.63 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N+[O-] guidechem.com |

| InChI Key | QODAYFZQLZHNPW-UHFFFAOYSA-N guidechem.com |

Significance and Scope of Research on this compound

Research on this compound primarily revolves around its role as a versatile building block in organic synthesis. The reactivity of the chloro substituent allows for its displacement by various nucleophiles, such as amines, hydrazines, and thiols, leading to the generation of diverse libraries of pyridazine derivatives. These derivatives are often synthesized with the aim of exploring their potential biological activities.

While specific, in-depth studies focusing solely on the biological profile of this compound are not extensively documented in publicly available literature, the broader class of pyridazines bearing nitro-substituted phenyl groups has been investigated for various therapeutic applications. For instance, nitro-substituted aromatic compounds have been explored as potential antitumor agents. The presence of both the pyridazine core and the nitrophenyl moiety suggests that derivatives of this compound could be of interest in medicinal chemistry research programs.

The scope of research also extends to the synthesis of fused heterocyclic systems. The reactive sites on the pyridazine ring can participate in cyclization reactions, leading to the formation of more complex polycyclic structures with potential novel properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-(4-nitrophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2/c11-10-6-5-9(12-13-10)7-1-3-8(4-2-7)14(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODAYFZQLZHNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423333 | |

| Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99708-47-1 | |

| Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 6 4 Nitrophenyl Pyridazine and Its Analogues

Established Synthetic Pathways to the Pyridazine (B1198779) Core with 4-Nitrophenyl Substitution

The formation of the 3-chloro-6-(4-nitrophenyl)pyridazine scaffold can be achieved through several reliable synthetic routes, primarily involving the cyclization to form the pyridazine ring followed by chlorination.

Synthesis via 6-(4-nitrophenyl)pyridazin-3(2H)-one Precursors

A predominant and well-established method for the synthesis of this compound involves the use of 6-(4-nitrophenyl)pyridazin-3(2H)-one as a key intermediate. This precursor is typically synthesized through the condensation of a 4-(4-nitrophenyl)-4-oxobutanoic acid with hydrazine (B178648) hydrate (B1144303).

The subsequent conversion of the pyridazinone to the target chloropyridazine is commonly achieved by treatment with a chlorinating agent, most notably phosphorus oxychloride (POCl₃). nih.gov This reaction is often performed under reflux conditions. The mechanism involves the conversion of the pyridazinone's keto group into a chloro-substituent, effectively transforming the pyridazin-3(2H)-one to the 3-chloropyridazine (B74176).

A general representation of this two-step process is as follows:

Formation of the Pyridazinone: 4-(4-Nitrophenyl)-4-oxobutanoic acid reacts with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol, under reflux to yield 6-(4-nitrophenyl)pyridazin-3(2H)-one.

Chlorination: The resulting 6-(4-nitrophenyl)pyridazin-3(2H)-one is then refluxed with phosphorus oxychloride to afford this compound. nih.gov The reaction mixture is typically worked up by pouring it onto crushed ice followed by neutralization.

This synthetic approach is versatile and can be applied to a range of substituted aryl pyridazinones, making it a cornerstone in pyridazine chemistry.

Other Synthetic Routes and Precursor Chemistry

Beyond the pyridazinone route, alternative methods for constructing the 6-arylpyridazine core exist. One such approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine. Specifically, α,β-unsaturated γ-keto acids can serve as precursors. For instance, the reaction of an appropriate aroylacrylic acid with hydrazine can directly lead to the formation of a dihydropyridazinone, which can then be oxidized to the corresponding pyridazinone and subsequently chlorinated.

Another strategy involves the use of maleic anhydride (B1165640) derivatives. Reaction of maleic anhydride with an arylhydrazine can lead to the formation of a pyridazinedione system, which can then be further functionalized. While less direct for the target compound, these methods offer alternative entries into the pyridazine ring system.

Furthermore, a one-pot synthesis of 3,6-disubstituted pyridazines has been reported starting from 1,3-dicarbonyl compounds and methyl ketones, which proceeds via an unexpected C-C bond cleavage. While not a direct route to the title compound, it showcases the versatility of precursor chemistry in pyridazine synthesis.

Derivatization Strategies for this compound

The reactivity of this compound allows for a wide array of derivatizations, enabling the synthesis of a diverse library of related compounds with potentially interesting biological and physical properties.

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridazine nitrogens and the 4-nitrophenyl group. A variety of nucleophiles can be employed to displace the chloro group, leading to a range of 3-substituted pyridazine derivatives. youtube.comyoutube.comyoutube.comlibretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Amines | R-NH₂ | 3-Amino-6-(4-nitrophenyl)pyridazines |

| Thiols | R-SH | 3-Thio-6-(4-nitrophenyl)pyridazines |

| Alkoxides | R-ONa | 3-Alkoxy-6-(4-nitrophenyl)pyridazines |

The reaction conditions for these substitutions typically involve heating the this compound with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. The choice of nucleophile allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from the parent compound.

Modifications of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group of this compound also presents opportunities for chemical modification, most notably through the reduction of the nitro group. This transformation is a key step in the synthesis of corresponding amino derivatives, which can serve as precursors for further functionalization.

Common methods for the reduction of the aromatic nitro group include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

Other Reducing Agents: Tin(II) chloride (SnCl₂) is another effective reagent for this reduction.

The resulting 3-chloro-6-(4-aminophenyl)pyridazine can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, or acylation of the amino group, further diversifying the available analogues.

Formation of Fused Heterocyclic Systems from Pyridazine Derivatives

The pyridazine ring in this compound and its derivatives can serve as a scaffold for the construction of fused heterocyclic systems. These reactions often involve the derivatized pyridazine undergoing intramolecular or intermolecular cyclization reactions.

A common strategy involves the initial substitution of the chloro group with a hydrazine moiety to form 3-hydrazino-6-(4-nitrophenyl)pyridazine. chemicalbook.com This intermediate is highly versatile for the synthesis of fused triazole rings. For example, reaction with formic acid or other one-carbon sources can lead to the formation of nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazines.

Another important class of fused systems accessible from pyridazine precursors are the imidazo[1,2-b]pyridazines. These are typically synthesized via the condensation of a 3-amino-6-halopyridazine with an α-haloketone.

Furthermore, pyridazino[4,5-b]indoles can be synthesized through methods such as the [3+3] annulation of 2-alkenylindoles with hydrazonyl chlorides. researchgate.netnih.govnih.gov These fused systems are of significant interest in medicinal chemistry due to their structural similarity to biologically active natural products.

Table 2: Examples of Fused Heterocyclic Systems from Pyridazine Derivatives

| Fused System | Precursor Type | Key Reaction |

|---|---|---|

| nih.govresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine | 3-Hydrazinopyridazine | Cyclization with a one-carbon unit |

| Imidazo[1,2-b]pyridazine (B131497) | 3-Amino-6-chloropyridazine (B20888) | Condensation with an α-haloketone |

| Pyrazolo[1,5-a]pyridine | N-aminopyridinium ylides | Cycloaddition with alkenes |

| Pyridazino[4,5-b]indole | 2-Alkenylindoles and hydrazonyl chlorides | [3+3] Annulation |

The synthesis of these fused heterocycles highlights the utility of this compound and its analogues as versatile building blocks in the construction of complex molecular architectures.

Chemical Transformations and Reaction Mechanisms of 3 Chloro 6 4 Nitrophenyl Pyridazine

Reductive Processes and Their Mechanistic Studies

The reduction of 3-Chloro-6-(4-nitrophenyl)pyridazine can occur at two primary sites: the pyridazine (B1198779) ring and the nitro group. The specific products obtained depend on the reducing agent and reaction conditions employed.

Electrochemical Reduction of the Pyridazine Ring

The electrochemical reduction of pyridazine derivatives has been a subject of detailed investigation. In a general context, the electrochemical reduction of diazine rings, such as pyridazine, often proceeds through a reversible one-electron transfer to form a radical anion. mdpi.com Subsequent reduction steps can lead to the formation of unstable dianions, which may undergo rapid dissociation. rsc.org

For instance, the electrochemical reduction of diphenylmethyl p-nitrophenyl sulphide, which shares the nitrophenyl moiety, involves a reversible one-electron transfer to form a radical anion, which then undergoes cleavage of the C-S bond. rsc.org While specific studies on the electrochemical reduction of this compound are not extensively detailed in the provided results, the behavior of related compounds suggests that the initial step would likely involve the formation of a radical anion on the pyridazine ring. The presence of the electron-withdrawing nitro group would facilitate this reduction. Further reduction could lead to cleavage of the C-Cl bond or saturation of the pyridazine ring, depending on the applied potential and the electrolytic medium.

The mechanism for the electrochemical reduction of pyridazine-bridged dinuclear Mn(I) carbonyl complexes involves a reversible one-electron process attributed to the reduction of the aromatic diazine ring, without inducing bond cleavage. mdpi.com However, subsequent irreversible two-electron reductions lead to the instability of the molecule and follow-up chemical reactions. mdpi.com This suggests that the initial reduction of the pyridazine ring in this compound is likely a stable, reversible process, but further reduction can lead to more complex chemical transformations.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group on the phenyl ring of this compound to an amino group is a common and synthetically useful transformation. This conversion significantly alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group. A variety of reducing agents can be employed for this purpose. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon, as well as chemical reduction with metals in acidic media (e.g., iron in acetic acid) or with salts like sodium hydrosulfite or tin(II) chloride. wikipedia.org The choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule, such as the chloro substituent or the pyridazine ring itself. For example, metal hydrides are often avoided for the reduction of aryl nitro compounds as they can lead to the formation of azo compounds. wikipedia.org

A specific example of a related transformation is the reduction of 2-chloro-5-nitrophenol, where an inducible and oxygen-insensitive nitroreductase catalyzes the reduction of the aromatic nitro group to a hydroxylamino group. nih.gov This highlights the potential for chemoselective reductions. The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) water demonstrates the reactivity of the chloro-substituted pyridazine ring, which is a key structural element of the title compound. google.com

| Starting Material | Product | Reagent/Conditions | Reference |

| Aromatic Nitro Compounds | Anilines | Catalytic hydrogenation (e.g., Raney Ni, Pd/C), Fe/acid, SnCl2 | wikipedia.org |

| Aliphatic Nitro Compounds | Aliphatic Hydroxylamines | Diborane, Zn/NH4Cl | wikipedia.org |

| 3,6-Dichloropyridazine | 3-Amino-6-chloropyridazine | Ammonia water, solvent (e.g., methanol (B129727), ethanol), 30-180°C | google.com |

| 2-Chloro-5-nitrophenol | 2-Chloro-5-hydroxylaminophenol | Nitroreductase, NADPH | nih.gov |

Oxidative Transformations of Pyridazine Derivatives

While reductive processes are common, oxidative transformations of pyridazine derivatives are also known, although less frequently described for this compound itself. In a related synthesis, a tetrahydropyridopyridazinone derivative is oxidized with bromine in acetic acid. mdpi.com This indicates that under specific conditions, the pyridazine ring system can undergo oxidation. The presence of the electron-withdrawing nitro group in this compound would likely make the pyridazine ring less susceptible to oxidation.

Substitution Reactions with Diverse Nucleophiles

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orglibretexts.org The electron-deficient nature of the pyridazine ring, further activated by the para-nitrophenyl (B135317) group, facilitates the attack of nucleophiles at this position. masterorganicchemistry.comlibretexts.org

The general mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly when electron-withdrawing groups are present at the ortho or para positions relative to the leaving group. libretexts.org In the case of this compound, the nitrogen atoms in the pyridazine ring and the nitro group on the phenyl ring contribute to the stabilization of this intermediate. The final step is the elimination of the chloride ion to restore the aromaticity of the pyridazine ring. libretexts.org

A wide range of nucleophiles can be used in these reactions, including amines, alkoxides, and thiolates, leading to a diverse array of substituted pyridazine derivatives. For example, the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine demonstrates the feasibility of amination reactions on the chloropyridazine core. google.com Similarly, reactions with nitrogen-containing nucleophiles are well-documented for various pyridazine derivatives. wur.nl

| Starting Material | Nucleophile | Product | Reference |

| 3,6-Dichloropyridazine | Ammonia | 3-Amino-6-chloropyridazine | google.com |

| Halogenopyridines | Potassium amide in liquid ammonia | Aminopyridines | wur.nl |

| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | 2,4,6-Trinitrophenol | libretexts.org |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |

Cycloaddition and Condensation Reactions Involving the Pyridazine System

Pyridazine derivatives can participate in cycloaddition and condensation reactions to form more complex heterocyclic systems. nih.gov These reactions often involve the nitrogen atoms of the pyridazine ring or functional groups attached to it.

Condensation reactions are also prevalent in pyridazine chemistry. For instance, 3-oxo-2-arylhydrazonopropanals can condense with active methylene (B1212753) reagents to form pyridazinones or can undergo intramolecular cyclization to yield fused systems like pyrido[3,2-c]cinnolines. mdpi.comnih.gov These reactions showcase how precursors with appropriate functional groups can be used to build upon the pyridazine framework. The synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives can be achieved through the condensation of an N-protected 3-pyridone-4-acetate derivative with hydrazine (B178648), followed by oxidation and chlorination. mdpi.com

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Pyridazinium ylides and DMAD | Azabicycles | nih.gov |

| Condensation/6π-Electrocyclization | 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal and ethyl cyanoacetate | Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2–c]cinnoline-3-carboxylate | mdpi.comnih.gov |

| Condensation/Oxidation/Chlorination | N-protected 3-pyridone-4-acetate derivative and hydrazine | Chloro-substituted pyrido[3,4-c]pyridazine | mdpi.com |

| Inverse electron-demand Diels-Alder | 3-Bromotetrazine and silyl (B83357) enol ethers | Functionalized pyridazines | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 6 4 Nitrophenyl Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structure. While specific experimental data for 3-Chloro-6-(4-nitrophenyl)pyridazine is not publicly available, a detailed analysis of its expected ¹H and ¹³C NMR spectra can be extrapolated from data on analogous structures, such as 3-chloro-6-methoxypyridazine (B157567) and other nitrophenyl derivatives. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the protons on the pyridazine (B1198779) and the nitrophenyl rings. The pyridazine ring protons, being in a heteroaromatic system, will appear in the downfield region, typically between 7.5 and 9.0 ppm. The electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom deshields these protons. The protons on the 4-nitrophenyl ring will exhibit a characteristic AA'BB' system due to the para-substitution. The protons ortho to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and appear as a doublet around 8.3-8.5 ppm. The protons meta to the nitro group will appear as a doublet at a slightly higher field, likely in the range of 7.9-8.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyridazine ring are expected to resonate at lower field values due to the influence of the electronegative nitrogen and chlorine atoms. The carbon atom bonded to the chlorine (C-3) would likely appear around 150-155 ppm. The carbon attached to the nitrophenyl group (C-6) would also be significantly downfield. For the nitrophenyl ring, the carbon atom bearing the nitro group (C-4') is expected to be the most downfield of the phenyl carbons, often appearing around 148 ppm. actachemicamalaysia.com The other aromatic carbons will appear in the typical 120-140 ppm range. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridazine H-4/H-5 | 7.8 - 8.2 (d) | 125 - 130 |

| Phenyl H-2'/H-6' | 8.3 - 8.5 (d) | 124 - 126 |

| Phenyl H-3'/H-5' | 7.9 - 8.1 (d) | 129 - 131 |

| Pyridazine C-3 | - | 150 - 155 |

| Pyridazine C-6 | - | >155 |

| Phenyl C-1' | - | ~145 |

| Phenyl C-4' | - | ~148 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₆ClN₃O₂), the calculated molecular weight is approximately 235.63 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 235. A key feature would be the presence of an isotopic peak at M+2 (m/z 237) with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. miamioh.edu

The fragmentation of this compound is expected to proceed through several predictable pathways based on the fragmentation of related nitroaromatic and chlorinated heterocyclic compounds. jcsp.org.pkresearchgate.net

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at [M - 46]⁺.

Loss of Chlorine: The loss of a chlorine radical from the molecular ion would result in a fragment at [M - 35]⁺.

Cleavage of the Rings: Fragmentation may also involve the cleavage of the bond between the pyridazine and phenyl rings, or the fragmentation of the pyridazine ring itself, often through the loss of molecules like HCN.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 235/237 | [C₁₀H₆ClN₃O₂]⁺ | Molecular ion (M⁺) and its chlorine isotope (M+2) |

| 189/191 | [C₁₀H₆ClN₃]⁺ | Loss of O |

| 189 | [C₁₀H₆ClN₂]⁺ | Loss of NO₂ |

| 200 | [C₁₀H₆N₃O₂]⁺ | Loss of Cl |

| 123 | [C₆H₄NO₂]⁺ | 4-nitrophenyl cation |

| 112/114 | [C₄H₂ClN₂]⁺ | Chloropyridazine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic rings, the nitro group, and the carbon-chlorine bond.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: These vibrations typically occur just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N Stretching: Vibrations from the pyridazine and phenyl rings will appear in the 1600-1400 cm⁻¹ region. vscht.cz

Nitro Group (NO₂) Stretching: This is a highly characteristic feature. Nitro compounds show two strong absorption bands: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

The analysis of these characteristic bands allows for the confirmation of the key functional moieties within the molecular structure. libretexts.orgpressbooks.publibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C/C=N | Ring Stretching | 1600 - 1400 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1300 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intramolecular Charge Transfer Phenomena

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the conjugated aromatic system. libretexts.org The presence of both an electron-donating pyridazine ring (relative to the nitro group) and a strongly electron-withdrawing nitrophenyl group creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands, likely in the 250-300 nm range. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are lower in energy and have weaker absorption intensity. libretexts.org

A significant feature of this molecule is the expected ICT band. This transition involves the transfer of electron density from the pyridazine moiety to the nitrophenyl moiety upon absorption of light. This ICT band is often broad, appears at longer wavelengths (λ_max > 300 nm), and its position can be sensitive to solvent polarity, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, data from closely related derivatives, such as 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, can provide valuable insights. researchgate.net

It is expected that the molecule would be largely planar to maximize π-system conjugation, although a slight dihedral angle between the pyridazine and nitrophenyl rings is likely. researchgate.net The crystal packing could be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potential weak C-H···N or C-H···O hydrogen bonds. The arrangement of molecules in the crystal lattice is crucial for understanding the material's bulk properties.

Table 4: Expected Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Molecular Conformation | Near-planar structure |

| Dihedral Angle | Small twist between pyridazine and phenyl rings (e.g., < 10°) |

| Intermolecular Forces | π-π stacking, C-H···N/O interactions |

| Bond Lengths & Angles | Consistent with sp² hybridized C and N atoms |

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic methods are indispensable for the purification and purity assessment of synthesized compounds. For this compound, several techniques are applicable.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. Using a silica gel plate as the stationary phase and a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate), the compound can be separated from starting materials and byproducts. The spots can be visualized under UV light due to the compound's conjugated system.

Column Chromatography: For purification on a larger scale, column chromatography using silica gel is the standard method. arkat-usa.org The crude product is loaded onto the column and eluted with a solvent gradient, allowing for the separation of the desired product from impurities based on differential adsorption to the silica.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for final purity assessment and quantitative analysis. A reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water would likely provide good separation. A UV detector set to the λ_max of the compound would be used for detection, allowing for the determination of purity with high accuracy.

Computational and Theoretical Investigations of 3 Chloro 6 4 Nitrophenyl Pyridazine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Energy Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and potential energy surfaces of molecules like 3-Chloro-6-(4-nitrophenyl)pyridazine. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Methodologies such as DFT with the B3LYP functional and basis sets like 6-311G(d,p) are commonly employed for geometry optimization and frequency calculations of pyridazine (B1198779) derivatives. nih.gov Such studies allow for the determination of key structural parameters and the prediction of vibrational spectra.

Electronic Structure and Reactivity Descriptors:

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] nih.govbldpharm.comnih.govtriazolo[4,3-b]pyridazine, DFT calculations revealed a HOMO-LUMO energy gap of 3.469 eV, suggesting it is a soft molecule with facile electron transfer from HOMO to LUMO. uomphysics.net The HOMO was localized on the phenoxy ring, oxygen atom, and methylene (B1212753) group, while the LUMO was distributed over the triazole-pyridazine rings and the chlorine atom. uomphysics.net A similar distribution is anticipated for this compound, with the nitrophenyl group significantly influencing the electronic properties.

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. |

This table presents the definitions of common reactivity descriptors calculated from HOMO and LUMO energies.

Energy Landscapes:

The potential energy surface (PES) of this compound can be explored using computational methods to identify stable conformations, transition states, and reaction pathways. By mapping the energy as a function of molecular geometry, researchers can understand the molecule's flexibility and the energy barriers associated with conformational changes.

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its interactions with other molecules, solvents, and surfaces.

Intermolecular Interactions:

In the solid state, the packing of molecules is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Hirshfeld surface analysis, derived from crystallographic data, is a common tool to visualize and quantify these interactions. For instance, in a study of various pyridazine derivatives, C-H···N, C-H···Cl, C-H···O, and C-H···π interactions were identified as significant in the crystal packing. researchgate.net It is expected that the 4-nitrophenyl group in the target compound would also participate in significant π-π stacking interactions.

Adsorption Behavior:

MD simulations can be employed to model the adsorption of this compound onto various surfaces, which is relevant for applications in materials science and catalysis. These simulations can predict the preferred orientation of the molecule on the surface, the adsorption energy, and the nature of the interactions (physisorption vs. chemisorption). The pyridazine and nitrophenyl rings, along with the chlorine atom, are expected to be the primary sites of interaction with a surface.

Theoretical Studies on Reaction Pathways and Mechanistic Insights

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can help to understand the reaction pathways, identify intermediates and transition states, and predict the regioselectivity of the reaction.

One common synthetic route to similar pyridazine derivatives involves the reaction of a dicarbonyl compound with hydrazine (B178648), followed by subsequent functionalization. Theoretical studies can model the reaction energy profile, providing insights into the feasibility of different pathways and the role of catalysts. For example, DFT calculations have been used to study the mechanism of palladium-catalyzed cross-coupling reactions of chloropyridazines. uomphysics.net

By calculating the activation energies for different potential reaction steps, a likely reaction mechanism can be proposed. This not only enhances the fundamental understanding of the reaction but can also guide the optimization of reaction conditions for improved yield and selectivity.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational Spectroscopy (IR and Raman):

The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific modes of motion within the molecule. A study on 3-chloro-6-methoxypyridazine (B157567) demonstrated good agreement between the calculated (B3LYP/6-311G(d,p)) and experimental vibrational spectra. nih.gov This allows for a detailed understanding of the molecule's vibrational characteristics.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Pyridazine

| Vibrational Mode | Calculated Wavenumber (cm-1) |

| N-H stretch | ~3450 |

| C-H aromatic stretch | ~3100-3000 |

| C=N stretch | ~1600 |

| C-Cl stretch | ~700-600 |

This table shows typical calculated vibrational frequencies for functional groups present in substituted pyridazines, based on literature data. nih.gov

NMR Spectroscopy:

The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated isotropic chemical shifts can be compared with experimental data to confirm the molecular structure. For 3-chloro-6-methoxypyridazine, the computed ¹H and ¹³C NMR chemical shifts showed good agreement with experimental observations. nih.gov

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. This can help in understanding the color and photophysical properties of the compound.

Investigations into the Biological Activities of 3 Chloro 6 4 Nitrophenyl Pyridazine Derivatives

In Vitro Antimicrobial Efficacy Assessments

Derivatives of the pyridazine (B1198779) scaffold have been widely investigated for their ability to combat microbial growth. rjptonline.org The introduction of various substituents onto the pyridazine ring can lead to compounds with significant antibacterial and antifungal properties. rjptonline.orgresearchgate.net

Antibacterial Activity Profiling

The antibacterial potential of pyridazine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. medwinpublishers.com Studies on related heterocyclic systems, such as pyrazolo[3,4-c]pyridazine derivatives, have shown that specific substitutions can result in significant action against various bacterial strains. medwinpublishers.com For instance, certain pyrazolo-pyridazine derivatives were found to be effective against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. medwinpublishers.comnih.gov The incorporation of a chloro group has, in some cases, been linked to higher antibacterial efficacy. ijnc.ir Similarly, novel derivatives combining 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds have exhibited good activity, particularly against E. coli. mdpi.com While extensive data on 3-Chloro-6-(4-nitrophenyl)pyridazine itself is limited, the consistent antibacterial activity across the broader pyridazine class underscores its potential.

Table 1: Antibacterial Activity of Selected Pyridazine and Related Heterocyclic Derivatives

| Compound Class | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-c]pyridazine derivatives | S. aureus, B. subtilis, E. coli | Significant action against Gram-positive and Gram-negative bacteria. | medwinpublishers.com |

| Pyrazolo[3,4-d]pyrimidine derivatives | E. coli, B. megaterium, B. subtilis | Good antimicrobial activity observed. | nih.gov |

| 6-chloro-9H-carbazol/1,3,4-oxadiazole hybrids | E. coli, P. aeruginosa | Good activity, particularly against E. coli. | mdpi.com |

| 3,4-dihydro-s-triazinobenzimidazole derivatives | S. aureus, E. faecalis | Effective growth inhibition at MIC values of 50-400 µg/mL. | researchgate.net |

Antifungal Activity Profiling

The antifungal properties of pyridazine derivatives are a significant area of research. ijnc.ir A study focused on the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, structurally similar to the subject compound, revealed notable antifungal activity against several plant pathogenic fungi. nih.gov These compounds were tested against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov The introduction of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring through a "-CH2S-" linker was explored to create lead structures with potent activity. nih.gov The results showed that several of the synthesized derivatives possessed weak to good antifungal activities, with some compounds showing efficacy comparable to the standard hymexazol. nih.gov For example, certain derivatives exhibited over 50% growth inhibition of the tested fungi at a concentration of 50 μg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives at 50 µg/mL

| Compound | % Inhibition against G. zeae | % Inhibition against F. oxysporum | % Inhibition against C. mandshurica | Reference(s) |

|---|---|---|---|---|

| 3d | 45.1 | 38.2 | 43.5 | nih.gov |

| 3e | 43.8 | 53.2 | 40.6 | nih.gov |

| 3f | - | 44.2 | - | nih.gov |

| 3h | 50.3 | 50.9 | 47.8 | nih.gov |

| 6b | 40.4 | - | - | nih.gov |

| 7b | 57.9 | - | - | nih.gov |

| 7c | 60.5 | 43.1 | - | nih.gov |

Note: Dashes (-) indicate data not specified in the source for that particular fungus.

In Vitro Antineoplastic Potency and Cellular Proliferation Inhibition

Pyridazine and pyridazinone scaffolds are recognized for their potential as anticancer agents. scholarsresearchlibrary.comnih.govunich.it Research has demonstrated that derivatives can inhibit the proliferation of various human cancer cell lines. nih.govnih.gov

A series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity against 60 human cancer cell lines by the National Cancer Institute. nih.gov One derivative, compound 2h [6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one], showed remarkable activity against a leukemia cell line (SR) and a non-small cell lung cancer line (NCI-H522), with a GI₅₀ value of less than 0.1 μM. nih.gov This compound also displayed potent activity (GI₅₀ < 1.0 μM) against a wide range of other cancer cell lines, including leukemia, colon, melanoma, and breast cancer. nih.gov

In another study, new 3,6-disubstituted pyridazine derivatives were designed to target cancer pathways. nih.gov Compound 9e , a derivative from this series, exhibited the highest growth inhibition against the majority of the NCI-60 cancer cell lines and was subsequently tested in an in vivo animal model, where it caused a reduction in tumor volume. nih.gov Furthermore, novel 3(2H)-pyridazinone derivatives bearing a piperazinyl linker were synthesized and showed good anti-proliferative effects against gastric adenocarcinoma cells (AGS), with some compounds inducing oxidative stress and apoptosis. unich.it

Table 3: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound/Series | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Compound 2h (a 6-aryl-pyridazinone) | Leukemia (SR), Non-Small Cell Lung (NCI-H522), Colon (HCT-116), Breast (MCF7) | Potent activity with GI₅₀ values < 0.1 μM to < 1.0 μM across various cell lines. | nih.gov |

| Compound 9e (a 3,6-disubstituted pyridazine) | NCI-60 Panel | Highest growth inhibition among tested compounds; showed in vivo efficacy. | nih.gov |

| Compounds 12 & 22 (3(2H)-pyridazinones with piperazinyl linker) | Gastric Adenocarcinoma (AGS) | Good anti-proliferative effects; induced apoptosis and oxidative stress. | unich.it |

| Compounds 4g & 4i (4-chloro-pyridazin-3(2H)-one derivatives) | Liver (HEP3BPN 11), Breast (MDA 453), Leukemia (HL 60) | Inhibitory activity close to the standard methotrexate. | nih.gov |

Receptor Binding and Enzyme Inhibition Studies

Beyond direct cytotoxicity to microbes and cancer cells, pyridazine derivatives have been explored as modulators of specific enzymes and receptors critical in disease pathways.

Calcium Channel Blocker Mechanisms

The role of pyridazine derivatives as calcium channel blockers is not as extensively documented as other activities. Research into calcium channel antagonists often focuses on other heterocyclic structures like dihydropyridines and dihydropyrimidines. nih.govefpia.eu While some patents cover broad classes of six-membered heterocycles for treating conditions associated with calcium channel function, such as stroke and pain, specific data on this compound derivatives acting through this mechanism is not prominent in the reviewed literature. google.com The primary focus of pyridazine research has been directed towards other biological targets.

Kinase Inhibition (e.g., p38 MAP)

A more defined mechanism of action for pyridazine derivatives is the inhibition of protein kinases, which are key regulators of cellular processes. The p38 mitogen-activated protein (MAP) kinase is a well-established target for anti-inflammatory therapies, and pyridazinone-based compounds have been developed as potent inhibitors. nih.gov Research into 2-arylpyridazin-3-ones as templates for p38 MAP kinase inhibitors has identified potent compounds. nih.gov X-ray crystallography has revealed that these inhibitors can form a key pi-stacking interaction within the enzyme's binding site. nih.gov

Additionally, the c-Jun N-terminal kinases (JNKs), another group within the MAPK family, have been identified as targets for anticancer pyridazine derivatives. nih.gov A series of 3,6-disubstituted pyridazines were designed based on a hybridization approach to inhibit the JNK1 pathway, which is involved in stress responses and cell proliferation. nih.gov The most active compound from this series was evaluated for its JNK1 inhibitory activity, confirming the potential of the pyridazine scaffold to target this class of enzymes. nih.gov

G Protein-Coupled Receptor (GPCR) Modulation (e.g., CB2 agonist, GABA-A receptor antagonists)

Derivatives of the pyridazine nucleus have been explored for their ability to modulate G protein-coupled receptors, which are crucial targets in drug discovery. Research has particularly focused on their potential as cannabinoid receptor 2 (CB2) agonists and gamma-aminobutyric acid type A (GABA-A) receptor antagonists.

CB2 Agonist Activity

The CB2 receptor is primarily involved in regulating inflammatory and immune responses, making it an attractive target for non-psychoactive therapies. Studies on pyridazine-3-carboxamides have identified them as a class of selective CB2 agonists. nih.gov Through scaffold hopping and bioisosterism strategies, a series of these derivatives were synthesized and evaluated in calcium mobilization assays. nih.gov More than half of the tested compounds showed moderate to potent CB2 agonist activity. nih.gov Notably, certain 3-amino-6-aryl-pyridazine derivatives have also been identified as CB2 agonists with high efficacy and selectivity over the CB1 receptor. nih.gov This line of research led to the identification of compounds with significant potency in preclinical models of inflammatory pain. nih.gov

A standout derivative from the pyridazine-3-carboxamide (B1582110) series, compound 26 , demonstrated the highest CB2 agonist activity with an EC₅₀ value of 3.665 ± 0.553 nM and a remarkable selectivity index of over 2729 against the CB1 receptor. nih.govx-mol.com

Table 1: CB2 Agonist Activity of Pyridazine Derivatives

| Compound Class | Derivative Example | Assay | Key Finding | Reference |

| Pyridazine-3-carboxamides | Compound 26 | Calcium Mobilization | EC₅₀ = 3.665 nM; High selectivity for CB2 over CB1 (SI > 2729) | nih.govx-mol.com |

| 3-Amino-6-aryl-pyridazines | Analogue 35 | In vivo inflammatory pain model | High potency | nih.gov |

GABA-A Receptor Antagonists

The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. Antagonists of this receptor can produce stimulant and convulsant effects. nih.govmdpi.com Research has shown that certain arylaminopyridazine derivatives of GABA act as selective and competitive antagonists for the GABA-A receptor. nih.gov These compounds have been instrumental in exploring the structural requirements for GABA receptor affinity. nih.gov

Anticonvulsant Activity in Preclinical Models

The search for novel antiepileptic drugs has led to the investigation of various heterocyclic systems, including pyridazine derivatives. These compounds have been evaluated in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. rjptonline.org

A series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized and assessed for anticonvulsant activity and neurotoxicity. nih.gov The MES test, which involves inducing seizures via electrical stimulation, was a primary screening method. nih.gov One derivative, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19) , showed significant anticonvulsant effects in the MES test with a protective index (PI) of 13.4, indicating a favorable separation between its effective and toxic doses. nih.gov Another compound, N-m-chlorophenyl- nih.govnih.govnih.govtriazolo- [4,3-b]-pyrido[3,2- d]pyridazin-6-amine (3) , was identified as the most potent anticonvulsant in this series, with an ED₅₀ value of 13.6 mg/kg in the MES test. nih.gov

Additionally, some 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines demonstrated protective effects against pentylenetetrazole-induced convulsions. nih.gov

Table 2: Anticonvulsant Activity of Pyridazine Derivatives

| Compound Series | Derivative Example | Preclinical Model | Key Finding | Reference |

| 6-Substituted-pyrido[3,2-d]pyridazine | N-m-chlorophenyl- nih.govnih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES test | ED₅₀ = 13.6 mg/kg; PI = 7.2 | nih.gov |

| 6-Substituted-pyrido[3,2-d]pyridazine | N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (19) | MES test | PI = 13.4 | nih.gov |

| 6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazine | General series | Pentylenetetrazole-induced convulsions | Protective activity observed | nih.gov |

Anti-Inflammatory and Analgesic Properties

Pyridazine and pyridazinone derivatives are well-documented as potential anti-inflammatory and analgesic agents. nih.govnih.gov Research has focused on developing derivatives with improved efficacy and reduced side effects, such as gastric ulcerogenicity, commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A study of 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives, which are structurally related to the subject compound, revealed significant analgesic and anti-inflammatory activities. scielo.brresearchgate.netscielo.br The analgesic effects were evaluated using the Eddy's hot plate method, while anti-inflammatory properties were assessed via the carrageenan-induced rat paw edema model. scielo.brresearchgate.netscielo.br All tested 6-(3'-nitrophenyl)-2,3,5-trihydro pyridazin-3-one derivatives (4a-f) showed analgesic activity. scielo.brscielo.br In the anti-inflammatory assay, compounds 4b , 4f , and 4d demonstrated high protection against induced edema after 360 minutes. scielo.brscielo.br

Furthermore, some pyridazinone derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. cu.edu.eg For instance, compound 3g from a series of new pyridazine derivatives showed a COX-2 selectivity index comparable to celecoxib (B62257) and potent in vivo anti-inflammatory activity similar to indomethacin. cu.edu.eg Another compound, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide , was the most active analgesic and anti-inflammatory agent in its series, with no observed gastric ulcerogenic effects. nih.gov

Table 3: Anti-Inflammatory and Analgesic Activity of 6-Aryl-Pyridazinone Derivatives

| Compound Series | Derivative Example | Biological Test | Key Finding | Reference |

| 6-(3'-nitrophenyl)pyridazin-(2H)-3-one | 4f (furfurylidene derivative) | Eddy's hot plate (analgesic) | Among the most potent in the series | scielo.brresearchgate.netscielo.br |

| 6-(3'-nitrophenyl)pyridazin-(2H)-3-one | 4b, 4d, 4f | Carrageenan-induced paw edema (anti-inflammatory) | High protection against edema | scielo.brscielo.br |

| Dihydropyridazinone | Compound 3g | In vitro COX-2 inhibition | IC₅₀ = 43.84 nM; SI = 11.51 | cu.edu.eg |

| 6-Phenyl-3(2H)-pyridazinon-2-propionamide | IVa-3 | Phenylbenzoquinone-induced writhing (analgesic) & Carrageenan-induced paw edema (anti-inflammatory) | Most potent in its series; no gastric ulcerogenicity | nih.gov |

Exploration of Other Potential Biological Targets

The versatile pyridazine scaffold has been investigated for a multitude of other biological activities, highlighting its broad therapeutic potential.

Anti-HIV Activity : Diarylpyridazine (DAPD) derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Many of these compounds showed excellent anti-HIV-1 activity, with the most promising compound, 8g , inhibiting HIV-1 with a half-maximal effective concentration (EC₅₀) of 0.034 μM. nih.gov Fused heterocyclic systems like imidazo[1,5-b]pyridazines have also yielded potent HIV-1 reverse transcriptase inhibitors, with one derivative showing an IC₅₀ of 0.65 nM. nih.gov Some pyridazine derivatives have also been explored as potential HIV-1 integrase (IN) inhibitors. researchgate.net

Antiviral Activity : Beyond HIV, pyridazine derivatives have been tested against other viruses. A study on newly synthesized pyridazines and their fused heterocyclic counterparts revealed activity against the Hepatitis A Virus (HAV). mdpi.comnih.govresearchgate.net Specifically, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione (10) was identified as having the highest inhibitory effect against HAV in the study. researchgate.net

Antitubercular Activity : Several studies have reported the synthesis of pyridazine and pyridazinone derivatives with activity against Mycobacterium tuberculosis. nih.govresearchgate.net In one study, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (25) emerged as a lead compound with good antitubercular activity. researchgate.net Another investigation found that some imidazo[1,2-b]pyridazine (B131497) derivatives were active, with one compound showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL against the H37Rv strain. proquest.com

Antiplasmodial Activity : The pyridazine framework is considered a valuable scaffold for developing agents against malaria, caused by Plasmodium parasites. researchgate.net While specific data on this compound derivatives is limited, related nitrogen-containing heterocycles like pyridine (B92270) carboxamides and thioamides have shown potent antiplasmodial activity against Plasmodium falciparum. nih.gov

Antidiabetic Activity : Pyridazine derivatives have shown potential as antidiabetic agents. proquest.com A series of 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives were synthesized and evaluated for hypoglycemic activity, with several compounds showing good results compared to the standard. proquest.comresearchgate.net Other studies have focused on the inhibition of α-amylase, a key enzyme in carbohydrate digestion, with pyrazolo[3,4-b]pyridine derivatives showing promise. researchgate.netmdpi.com

Antihypertensive Activity : The pyridazine nucleus is a component of several known antihypertensive agents. rjptonline.orgproquest.com Research into new 6-(substituted phenyl)-dihydropyridazin-3(2H)-one derivatives has identified compounds with appreciable antihypertensive activity in non-invasive tail-cuff method evaluations. rjptonline.org

Anxiolytic and Antidepressant Activity : Derivatives such as 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been reported to exhibit anxiolytic properties in preclinical tests, including the thirsty rat conflict procedure. nih.gov These compounds also represent a class of molecules that can inhibit [3H]diazepam binding, suggesting a mechanism related to the benzodiazepine (B76468) receptor site. nih.gov The pyridazine core is also found in compounds with antidepressant activity. rjptonline.orgproquest.com

Antioxidant Activity : A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to inhibit superoxide (B77818) anion formation. nih.gov Many of the compounds demonstrated a strong inhibitory effect, with inhibition ranging from 84% to 99% at a 10⁻³ M concentration, comparable to the activity of alpha-tocopherol. nih.gov These findings suggest that pyridazine derivatives could be valuable in mitigating oxidative stress. nih.govresearchgate.net

Blood Platelet Aggregation Inhibitors : Pyridazinone derivatives have been extensively studied as inhibitors of blood platelet aggregation. nih.govchempedia.info Certain 6-aryl-4,5-dihydro-3(2H)-pyridazinones have shown potent and selective inhibitory effects on collagen-induced platelet aggregation, with some compounds active in the low micromolar range. nih.govdocumentsdelivered.com

Table 4: Summary of Other Potential Biological Activities of Pyridazine Derivatives

| Biological Target | Compound Class/Derivative | Key Finding | Reference |

| Anti-HIV | Diarylpyridazine (DAPD) | Derivative 8g showed EC₅₀ = 0.034 μM against HIV-1 | nih.gov |

| Antiviral (Anti-HAV) | Dihydropyridazino-triazine-thione | Derivative 10 showed the highest effect against HAV | researchgate.net |

| Antitubercular | 5-benzyl-3-aryl-pyridazinone | Derivative 25 showed good activity against M. tuberculosis | researchgate.net |

| Antidiabetic | 6-methoxyimidazo[1,2-b]pyridazine | Derivatives showed good hypoglycemic activity (e.g., 7b at 69.87%) | proquest.com |

| Anxiolytic | 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazine | Active in predictive models (e.g., thirsty rat conflict test) | nih.gov |

| Antioxidant | 6-chloropyridazine analogues | Strong inhibition of superoxide anion (84-99%) | nih.gov |

| Platelet Aggregation Inhibitor | Pyridazinone derivative | Compound 4b showed potent inhibition of collagen-induced aggregation | nih.gov |

Structure Activity and Structure Property Relationships of 3 Chloro 6 4 Nitrophenyl Pyridazine Derivatives

Impact of Substituent Effects on Electronic Properties and Chemical Reactivity

The electronic landscape and subsequent reactivity of 3-chloro-6-(4-nitrophenyl)pyridazine derivatives are profoundly influenced by the nature and position of various substituents. The pyridazine (B1198779) ring itself is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This deficiency is further amplified by the chloro substituent at the 3-position and the strongly electron-withdrawing nitro group on the phenyl ring at the 6-position.

The presence of the nitro (-NO₂) group, particularly at the para-position of the phenyl ring, significantly decreases the electron density across the entire molecule. nih.govdoubtnut.com This electron-withdrawing effect makes the pyridazine ring more susceptible to nucleophilic substitution reactions. nih.govdoubtnut.com The chlorine atom at the 3-position is an activated site, prone to displacement by various nucleophiles, a common strategy in the synthesis of diverse pyridazine derivatives. blumberginstitute.org

Theoretical studies, such as those employing Density Functional Theory (DFT), are crucial in quantifying these electronic effects. Key quantum chemical descriptors that are modulated by substituents include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Withdrawing Groups (EWGs): Substituents like additional nitro groups, cyano groups, or halogens on either the pyridazine or phenyl ring will generally lower both HOMO and LUMO energy levels. A lower LUMO energy indicates a greater electron affinity, making the molecule a better electron acceptor and enhancing its reactivity toward nucleophiles. mdpi.comresearchgate.net Studies on related heterocyclic systems show that the presence of EWGs can increase the positive potential of the metal center in organometallic complexes, thereby enhancing catalytic reactivity. nih.gov For instance, the electron-withdrawing nature of a nitro group can decrease the electron density on the N-pyridine atom, making metalation more challenging but potentially increasing the reactivity of the resulting complex. nih.gov

Electron-Donating Groups (EDGs): Conversely, introducing EDGs such as amino (-NH₂), methoxy (B1213986) (-OCH₃), or alkyl groups would raise the HOMO and LUMO energy levels. researchgate.net This increases the electron density on the heterocyclic system, potentially decreasing its susceptibility to nucleophilic attack but increasing its potential as an electron donor. In related pincer-type molecules, EDGs have been shown to increase the electron density around a coordinated metal center. nih.gov

The position of the substituent is also critical. For example, the position of a nitro group on an aromatic system can significantly affect the molecule's properties and its metabolic activation pathways, which is a key factor in its biological activity. nih.gov The reactivity correlates with the effects of these EWGs; for instance, the 3-position of the pyridazine ring is generally less reactive than the 2-position of a pyrimidine (B1678525) ring. blumberginstitute.org

Table 1: Predicted Impact of Substituents on Electronic Properties of this compound

| Substituent Type | Position | Effect on HOMO/LUMO Energy | Effect on Reactivity (Nucleophilic Substitution) |

|---|---|---|---|

| Electron-Withdrawing (e.g., -CN, -CF₃) | Phenyl Ring | Lowers HOMO and LUMO | Increases |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Phenyl Ring | Raises HOMO and LUMO | Decreases |

| Halogen (e.g., -F, -Br) | Pyridazine Ring (replace -Cl) | Modulates reactivity based on electronegativity and bond strength | Varies |

| Amino (-NH₂) | Pyridazine Ring (replace -Cl) | Raises HOMO and LUMO significantly | Modifies ring activation |

Correlation between Molecular Architecture and Biological Efficacy

The specific arrangement of atoms and functional groups in this compound derivatives is directly linked to their biological activities, which span antimicrobial, anticancer, and anti-inflammatory properties among others. rjptonline.org Structure-activity relationship (SAR) studies aim to decipher these correlations to design more potent and selective therapeutic agents.

The pyridazine core is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities. rjptonline.orgresearchgate.net For antimicrobial activity, the introduction of different substituents can modulate the lipophilicity and electronic properties of the molecule, which are crucial for penetrating bacterial cell membranes and interacting with molecular targets. nih.gov For example, in a series of pyridazinone derivatives, a fluoro group at the para position of a phenyl ring enhanced activity against Gram-negative bacteria, while replacing it with a methyl group increased activity against Gram-positive bacteria. mdpi.com This highlights the nuanced role of substituents in determining the spectrum of activity.

In the context of anticancer activity, the 3-chloro-6-arylpyridazine scaffold is a promising starting point. SAR studies on related heterocyclic compounds have provided valuable insights:

Substituents on the Phenyl Ring: The nature of the substituent on the phenyl ring at the 6-position is critical. The presence of electron-withdrawing groups has been shown to enhance cytotoxic effects in some series. acs.org For instance, in a series of benzodithiazine derivatives, compounds with a 2-hydroxy-5-nitrophenyl moiety showed outstanding anticancer activity. mdpi.com The nitro group in the parent compound already provides a strong electron-withdrawing character, which can be modulated by additional groups.

Modifications at the 3-Position: The chlorine at the 3-position is a key reactive handle. Replacing it with various amines, hydrazones, or other heterocyclic moieties has led to compounds with significant biological activity. nih.gov The specific group introduced influences the molecule's ability to form hydrogen bonds and other interactions with biological targets like enzymes or receptors.

Hybrid Molecules: A common strategy is to create hybrid molecules by linking the pyridazine core to other known pharmacophores, such as triazoles or pyrazoles. scielo.brnih.gov This can lead to synergistic effects and improved activity.

Table 2: Structure-Activity Relationship Trends in Aryl Pyridazine Derivatives

| Structural Modification | Observed Effect on Biological Activity | Example Activity | Reference |

|---|---|---|---|

| Introduction of a fluoro group on the phenyl ring | Increased activity against Gram-negative bacteria | Antibacterial | mdpi.com |

| Introduction of a methyl group on the phenyl ring | Increased activity against Gram-positive bacteria | Antibacterial | mdpi.com |

| Replacement of the 3-chloro group with hydrazone derivatives | Potent antimicrobial activity | Antimicrobial | nih.gov |

| Attachment of electron-withdrawing groups to the phenyl ring | Enhanced cytotoxic effects | Anticancer | acs.org |

| Fusion with other heterocyclic rings (e.g., triazole) | Potent anticonvulsant and antitubercular activity | Anticonvulsant, Antitubercular | scielo.br |

Influence of Structural Modifications on Spectroscopic Characteristics

Structural modifications to the this compound framework cause predictable shifts in its spectroscopic signatures, which are essential for characterization and structural elucidation. The primary techniques used are FT-IR, NMR, and UV-Visible spectroscopy.

FT-IR Spectroscopy: The infrared spectrum is sensitive to the vibrations of specific bonds. Key characteristic bands for the parent compound would include those for C=N and N-N stretching in the pyridazine ring, C-Cl stretching, and the symmetric and asymmetric stretching vibrations of the NO₂ group.

Replacing the 3-chloro substituent with a different group, such as a methoxy (-OCH₃) or an amino (-NH₂), will introduce new characteristic bands (e.g., C-O or N-H stretching) and shift the existing pyridazine ring vibrations. nih.gov

Modifying substituents on the phenyl ring will alter the C-H out-of-plane bending vibrations, which are indicative of the substitution pattern.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The chemical shifts of the protons on the pyridazine and phenyl rings are highly dependent on the electronic effects of the substituents. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to a higher ppm), while electron-donating groups will cause an upfield shift.

In a study of 3-chloro-6-methoxypyridazine (B157567), the molecular geometry and NMR chemical shifts were calculated using DFT methods and showed good agreement with experimental data. nih.gov Similar computational approaches can predict the spectral changes upon modification of this compound.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is related to the electronic transitions within the molecule, primarily π → π* and n → π* transitions.

The extensive conjugation between the pyridazine and nitrophenyl rings results in strong absorption in the UV region.

Introducing further substituents can shift the absorption maximum (λ_max). Auxochromes (EDGs) like -OH or -NH₂ tend to cause a red shift (bathochromic shift) to longer wavelengths, while also increasing absorption intensity (hyperchromic effect). Conversely, modifying the conjugation pathway can lead to a blue shift (hypsochromic shift). researchgate.netnih.gov In a study on 3-chloro-6-methoxypyridazine, the UV-Vis spectrum was recorded in methanol (B129727) and analyzed with theoretical calculations. nih.gov

Table 3: General Influence of Structural Changes on Spectroscopic Data

| Spectroscopic Technique | Structural Modification | Expected Change |

|---|---|---|

| FT-IR | Replacement of -Cl with -NH₂ | Appearance of N-H stretching bands (~3300-3500 cm⁻¹) |

| ¹H NMR | Addition of an EDG to the phenyl ring | Upfield shift of aromatic proton signals |

| ¹³C NMR | Replacement of -Cl with a more electronegative atom | Downfield shift of the C3 carbon signal |

| UV-Vis | Extension of conjugation (e.g., adding another aromatic ring) | Red shift (bathochromic) of λ_max |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are invaluable for predicting the efficacy of new derivatives, optimizing lead compounds, and understanding the underlying mechanisms of action. dovepress.com

For pyridazine derivatives, QSAR and QSPR models have been successfully developed for various applications, including corrosion inhibition and anticancer activity. mdpi.comnih.govresearchgate.net The process involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to find a correlation with an observed activity or property. nih.gov

Commonly used molecular descriptors in these models include:

Electronic Descriptors: HOMO and LUMO energies, energy gap (ΔE), dipole moment (μ), and atomic charges on specific atoms. These descriptors quantify the electronic aspects discussed in Section 7.1. mdpi.comresearchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, which describe the size, shape, and degree of branching.

Physicochemical Descriptors: Parameters like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and molecular weight (MW). researchgate.net

A QSPR study on pyridazine derivatives as corrosion inhibitors for mild steel established a correlation between the inhibition efficiency and descriptors such as HOMO energy, LUMO energy, dipole moment, and molecular volume. researchgate.net Similarly, a QSAR study on benzodithiazine derivatives with anticancer activity found that the cytotoxic activity against specific cell lines was dependent on the natural charge on certain carbon atoms and the HOMO energy. mdpi.com

The development of a robust QSAR/QSPR model requires several steps:

Data Set Selection: A set of compounds with experimentally determined activities/properties is compiled.

Descriptor Calculation: A wide range of descriptors is calculated for each molecule.

Model Building: Statistical methods are used to build a model linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net

For this compound derivatives, a QSAR model for a specific biological activity (e.g., anticancer) would likely find that descriptors related to the electronic properties (charges on the pyridazine nitrogen atoms, LUMO energy influenced by the nitro group) and lipophilicity are highly significant. mdpi.commdpi.com

Table 4: Key Descriptors in QSAR/QSPR Models for Heterocyclic Compounds

| Descriptor Type | Specific Descriptor | Property/Activity It Helps Predict | Reference |

|---|---|---|---|

| Electronic | E_HOMO (Highest Occupied Molecular Orbital Energy) | Corrosion inhibition, Cytotoxicity | mdpi.comresearchgate.net |

| Electronic | E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Corrosion inhibition, Mutagenicity | nih.govresearchgate.net |

| Electronic | Dipole Moment (μ) | Corrosion inhibition, Cytotoxicity | dovepress.comresearchgate.net |

| Electronic | Net Atomic Charges (e.g., qC1, qN10) | Cytotoxicity | mdpi.comdovepress.com |

| Physicochemical | LogP (Lipophilicity) | Cytotoxicity, General drug-likeness | dovepress.com |

| Constitutional | Molecular Volume (Vm) | Corrosion inhibition | researchgate.net |

Non Therapeutic and Materials Science Applications of 3 Chloro 6 4 Nitrophenyl Pyridazine

Utilization as Corrosion Inhibitors in Metallurgical Systems

The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments. Pyridazine (B1198779) derivatives have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. researchgate.nettandfonline.com The presence of heteroatoms like nitrogen, along with π-electrons in the aromatic ring, facilitates this adsorption process. researchgate.net

Studies have shown that the inhibition efficiency of pyridazine derivatives can be quite high, with some compounds achieving efficiencies of over 90%. tandfonline.comtandfonline.com The efficiency is influenced by the concentration of the inhibitor and the temperature of the environment. researchgate.net For instance, the inhibition efficiency of some pyridazine derivatives has been observed to decrease with increasing temperature. researchgate.net

The molecular structure of the pyridazine derivative plays a crucial role in its inhibitory properties. The presence of specific substituent groups can enhance the adsorption and protective film formation. While direct studies on 3-chloro-6-(4-nitrophenyl)pyridazine are not extensively detailed in the provided results, the general principles of corrosion inhibition by pyridazines strongly suggest its potential in this application. The nitrogen atoms in the pyridazine ring, the chlorine atom, and the nitro group can all act as active centers for adsorption on a metal surface.

Table 1: Corrosion Inhibition Efficiency of Select Pyridazine Derivatives on Mild Steel in 1 M HCl

| Pyridazine Derivative | Concentration | Inhibition Efficiency (%) | Reference |

| PZ-oxy | Not Specified | 94 | tandfonline.comtandfonline.com |

| PZ-yl | Not Specified | 96 | tandfonline.comtandfonline.com |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | 5 x 10⁻³ M | 98 | researchgate.net |

Note: The specific structures of PZ-oxy and PZ-yl are detailed in the cited research. tandfonline.comtandfonline.com

Role as Building Blocks in Advanced Organic Synthesis

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex organic molecules. bldpharm.comchemscene.com The chlorine atom at the 3-position of the pyridazine ring is a key functional group that allows for nucleophilic substitution reactions. This enables the introduction of various other functional groups and the construction of new molecular scaffolds. arkat-usa.org